molecular formula C41H41NO10 B1222058 N,N-Dibenzyldaunorubicin

N,N-Dibenzyldaunorubicin

Cat. No.: B1222058
M. Wt: 707.8 g/mol
InChI Key: VUEZAPSQNPGLMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dibenzyldaunorubicin (B2D) is a semisynthetic anthracycline derivative of daunorubicin, modified by the addition of two benzyl groups to the amino sugar moiety . Developed to address the cardiotoxicity limitations of traditional anthracyclines, B2D acts as a prodrug, undergoing stepwise debenzylation to release active metabolites such as N-benzyldaunorubicin, daunorubicin, and their 13-dihydro derivatives . These metabolites retain potent antitumor activity while reducing systemic toxicity, particularly cardiotoxicity . B2D demonstrates enhanced oral bioavailability and efficacy in preclinical models, positioning it as a promising candidate for further clinical evaluation .

Properties

Molecular Formula

C41H41NO10

Molecular Weight

707.8 g/mol

IUPAC Name

9-acetyl-7-[4-(dibenzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C41H41NO10/c1-22-36(44)28(42(20-24-11-6-4-7-12-24)21-25-13-8-5-9-14-25)17-31(51-22)52-30-19-41(49,23(2)43)18-27-33(30)40(48)35-34(38(27)46)37(45)26-15-10-16-29(50-3)32(26)39(35)47/h4-16,22,28,30-31,36,44,46,48-49H,17-21H2,1-3H3

InChI Key

VUEZAPSQNPGLMR-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N(CC6=CC=CC=C6)CC7=CC=CC=C7)O

Synonyms

N,N-dibenzyldaunorubicin
N,N-dibenzyldaunorubicin hydrochloride, (lyxo-(8S-cis))-isomer
N,N-dibenzyldaunorubicin, (lyxo-(8S-cis))-isome

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyldaunorubicin involves the benzylation of daunorubicin. This process typically includes the reaction of daunorubicin with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out under reflux conditions to ensure complete benzylation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. High-pressure liquid chromatography (HPLC) is often used for the purification and quality control of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-Dibenzyldaunorubicin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various glycosidic derivatives such as N-benzyldaunorubicin and daunorubicin, along with their 13-dihydro derivatives .

Scientific Research Applications

N,N-Dibenzyldaunorubicin has a wide range of applications in scientific research:

Mechanism of Action

N,N-Dibenzyldaunorubicin exerts its effects through several mechanisms:

Comparison with Similar Compounds

Structural and Metabolic Differences

B2D is distinguished from parent anthracyclines (e.g., daunorubicin, doxorubicin) and other analogues (e.g., aclacinomycin A, carminomycin) by its N,N-dibenzylation. This structural modification alters its pharmacokinetic profile, enabling oral administration and prolonged metabolic activation .

Table 1: Structural and Metabolic Comparison

Compound Key Structural Features Metabolism Pathway Active Metabolites
B2D N,N-dibenzylated daunorubicin derivative Stepwise debenzylation, 13-ketone reduction N-benzyldaunorubicin, daunorubicin
Daunorubicin Unmodified amino sugar 13-dihydro reduction, deglycosidation Daunorubicinol, aglycone
Doxorubicin 14-hydroxylation on aglycone Similar to daunorubicin Doxorubicinol, aglycone
Aclacinomycin A Trisaccharide side chain Hydrolysis of sugar moieties Aclacinomycin aglycone

Efficacy in Preclinical Models

B2D and its metabolites exhibit superior efficacy in murine P388 leukemia models (T/C ratio 259) compared to daunorubicin, with activity retained even when DNA-binding affinity is reduced . Unlike B2D, which is inactive in vitro, its metabolites show potent activity in cell-based assays, underscoring its prodrug mechanism . In contrast, ellipticine derivatives and other topoisomerase inhibitors require direct exposure to exert effects, lacking B2D’s metabolic activation advantage .

Table 2: Efficacy in Preclinical Cancer Models

Compound P388 Leukemia (T/C Ratio) In Vitro Activity Oral Bioavailability
B2D 259 Inactive High
Daunorubicin 180–200 Active Low
Aclacinomycin A 150–170 Active Moderate
Ellipticine 220–240 Active Variable

Toxicity Profile

B2D’s reduced cardiotoxicity is a key advantage. In rat models, it demonstrated a tenfold lower cardiotoxic risk (Zbinden test) compared to daunorubicin . However, bone marrow toxicity remains a concern. Human hematopoietic colony-forming cells exposed to B2D showed sensitivity at 200 mg/m², a dose predicted to cause moderate leukopenia in clinical trials . This aligns with the myelosuppressive profile of other anthracyclines but suggests a wider therapeutic window due to reduced cardiac damage .

Table 3: Toxicity Comparison

Compound Cardiotoxicity (Rat Model) Bone Marrow Toxicity (Human Equivalent Dose) Mutagenicity (Ames Test)
B2D Low 200 mg/m² Negligible
Daunorubicin High 60–75 mg/m² High
Doxorubicin High 50–60 mg/m² Moderate
Carminomycin Moderate 150 mg/m² Not reported

Clinical and Mechanistic Insights

B2D’s unique prodrug design allows efficient conversion to active metabolites after oral dosing, unlike doxorubicin or daunorubicin, which require intravenous administration . Its reduced mutagenicity (Ames test) and preferential inhibition of RNA synthesis over DNA synthesis further differentiate it from parent compounds . In breast cancer cell lines, B2D’s metabolites correlate with high "Cancer Stemness Response" (CSR) phenotypes, suggesting utility in targeting therapy-resistant tumors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.